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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethylaniline

Cat. No.: B1582407 Get Quote

Introduction
2-Chloro-4,6-dimethylaniline, a substituted aromatic amine, serves as a crucial building block

in the synthesis of various organic compounds.[1][2] Its precise chemical structure and purity

are paramount for its application in research and development, particularly within the

pharmaceutical and chemical industries. Spectroscopic analysis provides an indispensable

toolkit for the unambiguous structural elucidation and quality control of this compound. This in-

depth guide offers a multi-faceted spectroscopic examination of 2-Chloro-4,6-dimethylaniline,

presenting a synthesis of theoretical principles, detailed experimental protocols, and expert

interpretation of the resulting data. The methodologies and analyses presented herein are

designed to be self-validating, ensuring a high degree of confidence in the results for

researchers, scientists, and drug development professionals.

Molecular Structure and Properties
A foundational understanding of the molecular structure is essential before delving into its

spectroscopic signatures.

Molecular Formula: C₈H₁₀ClN[1][3]

Molecular Weight: 155.62 g/mol [1][3]

IUPAC Name: 2-chloro-4,6-dimethylaniline[3]
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CAS Number: 63133-82-4[1][3]

The molecule consists of a benzene ring substituted with a chlorine atom, an amino group (-

NH₂), and two methyl groups (-CH₃) at positions 2, 1, 4, and 6, respectively.

Caption: Molecular structure of 2-Chloro-4,6-dimethylaniline.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and elemental

composition, and the fragmentation pattern offers valuable clues about the molecule's

structure.

Experimental Protocol: Electron Ionization (EI)-MS
Sample Preparation: A dilute solution of 2-Chloro-4,6-dimethylaniline is prepared in a

volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically

employed.

GC Separation: The sample is injected into the GC, where it is vaporized and separated from

the solvent and any impurities.

Ionization: The eluted compound enters the ion source of the mass spectrometer, where it is

bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a

positively charged molecular ion ([M]⁺) and various fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their m/z ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Interpretation
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The mass spectrum of 2-Chloro-4,6-dimethylaniline exhibits a characteristic pattern of peaks

that confirm its structure.

m/z Relative Intensity Assignment Interpretation

155 High [M]⁺

Molecular ion peak,

confirming the

molecular weight. The

presence of a chlorine

atom is indicated by

the isotopic peak at

m/z 157, with an

intensity of

approximately one-

third of the m/z 155

peak.

120 High [M - Cl]⁺

Loss of a chlorine

radical (Cl•) from the

molecular ion. This is

a common

fragmentation

pathway for

chlorinated aromatic

compounds.

154 Moderate [M - H]⁺

Loss of a hydrogen

atom, likely from the

amino or methyl

group.

Source: PubChem CID 113033[3]

The fragmentation pattern is a key diagnostic tool. The initial loss of a chlorine atom is a highly

favored fragmentation pathway for ortho-substituted chloroanilines.[4] This is followed by

further fragmentation of the resulting ion.
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Caption: Primary fragmentation pathways of 2-Chloro-4,6-dimethylaniline in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the detailed structure of a

molecule in solution. It provides information about the chemical environment of individual

atoms, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Approximately 5-10 mg of 2-Chloro-4,6-dimethylaniline is dissolved in

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectra.

¹H NMR Acquisition: A standard one-pulse experiment is performed to obtain the proton

NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation

delay.

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to

acquire the carbon NMR spectrum, which simplifies the spectrum by removing C-H coupling.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final NMR spectra.

Data Interpretation
The ¹H NMR spectrum provides information about the number of different types of protons and

their neighboring protons.
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Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment Interpretation

~6.9 s 1H Ar-H

Aromatic proton

at the 5-position.

The singlet

multiplicity

indicates no

adjacent protons.

~6.7 s 1H Ar-H

Aromatic proton

at the 3-position.

The singlet

multiplicity

indicates no

adjacent protons.

~4.0 br s 2H -NH₂

Protons of the

amino group.

The broad singlet

is characteristic

of exchangeable

protons.

~2.3 s 3H -CH₃

Protons of the

methyl group at

the 6-position.

~2.2 s 3H -CH₃

Protons of the

methyl group at

the 4-position.

Note: Exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the

molecule.
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Chemical Shift (δ, ppm) Assignment Interpretation

~145 C-NH₂
Aromatic carbon attached to

the amino group.

~135 C-Cl
Aromatic carbon attached to

the chlorine atom.

~130 Aromatic C-H
Aromatic carbon with an

attached proton.

~128 Aromatic C-H
Aromatic carbon with an

attached proton.

~125 Aromatic C-CH₃
Aromatic carbon attached to a

methyl group.

~120 Aromatic C-CH₃
Aromatic carbon attached to a

methyl group.

~20 -CH₃ Carbon of the methyl group.

~18 -CH₃ Carbon of the methyl group.

Note: Exact chemical shifts can vary depending on the solvent and concentration.

2-Chloro-4,6-dimethylaniline Structure ¹H NMR Assignments ¹³C NMR Assignments

~6.9 ppm (s, 1H) ~6.7 ppm (s, 1H) ~4.0 ppm (br s, 2H) ~2.3 ppm (s, 3H) ~2.2 ppm (s, 3H) ~145 ppm ~135 ppm ~130 ppm ~128 ppm ~125 ppm ~120 ppm ~20 ppm ~18 ppm

Click to download full resolution via product page

Caption: Correlation of NMR signals to the molecular structure.

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes

vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific
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functional groups.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: A small amount of the solid 2-Chloro-4,6-dimethylaniline is placed

directly on the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-

400 cm⁻¹). A background spectrum of the empty ATR crystal is first collected and subtracted

from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR

spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation
The IR spectrum of 2-Chloro-4,6-dimethylaniline displays several characteristic absorption

bands.

Wavenumber (cm⁻¹) Vibration Functional Group

3400-3300 N-H stretch Primary Amine (-NH₂)

3050-3000 C-H stretch Aromatic C-H

2950-2850 C-H stretch Methyl (-CH₃)

1620-1580 C=C stretch Aromatic Ring

1500-1400 C=C stretch Aromatic Ring

850-750 C-Cl stretch Aryl Chloride

Source: PubChem CID 113033[3]
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The presence of the sharp N-H stretching bands in the 3400-3300 cm⁻¹ region is a clear

indication of the primary amine group. The C-H stretches for the aromatic ring and the methyl

groups are also clearly visible. The C-Cl stretch provides evidence for the chlorine substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule,

which corresponds to electronic transitions between molecular orbitals. It is useful for

characterizing compounds with chromophores, such as aromatic rings.

Experimental Protocol
Sample Preparation: A dilute solution of 2-Chloro-4,6-dimethylaniline is prepared in a UV-

transparent solvent, such as ethanol or cyclohexane.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The absorbance of the sample is measured over a range of wavelengths

(typically 200-400 nm). A blank spectrum of the solvent is recorded and subtracted from the

sample spectrum.

Data Analysis: The resulting spectrum plots absorbance versus wavelength (nm). The

wavelength of maximum absorbance (λₘₐₓ) is a key characteristic.

Data Interpretation
Aromatic compounds like 2-Chloro-4,6-dimethylaniline typically exhibit two main absorption

bands in their UV-Vis spectra, corresponding to π → π* transitions.

λₘₐₓ (nm) Transition Chromophore

~250 π → π Benzene Ring

~290 π → π
Benzene Ring with

substituents

The exact positions of the absorption maxima and their molar absorptivities are dependent on

the solvent and the specific substitution pattern on the aromatic ring.
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Conclusion
This comprehensive guide has detailed the application of four key spectroscopic techniques—

Mass Spectrometry, Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible

spectroscopy—for the thorough characterization of 2-Chloro-4,6-dimethylaniline. By

integrating the data from each of these methods, a complete and unambiguous picture of the

molecule's structure and functional groups emerges. The provided protocols and interpretations

serve as a robust framework for researchers and scientists in ensuring the identity and purity of

this important chemical intermediate.

Safety and Handling
2-Chloro-4,6-dimethylaniline is a hazardous substance and must be handled with appropriate

safety precautions.[5] It is harmful if swallowed, in contact with skin, or if inhaled, and can

cause skin and eye irritation.[6][7] Always work in a well-ventilated area, such as a fume hood,

and wear appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat.[5] In case of exposure, follow the first-aid measures outlined in the safety data

sheet (SDS).[6][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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